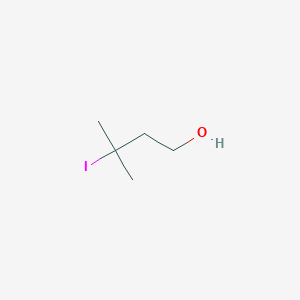
3-Iodo-3-methyl-1-butanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Iodo-3-methyl-1-butanol: is an organic compound with the molecular formula C5H11IO. It is a derivative of butanol, where an iodine atom is attached to the third carbon of the butanol chain, and a methyl group is also attached to the same carbon. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions:
Halogenation of 3-Methyl-1-butanol: One common method to prepare 3-Iodo-3-methyl-1-butanol involves the halogenation of 3-methyl-1-butanol. This can be achieved by reacting 3-methyl-1-butanol with iodine in the presence of a suitable oxidizing agent such as phosphorus trichloride (PCl3) or phosphorus tribromide (PBr3).
Substitution Reaction: Another method involves the substitution of a halogen in 3-methyl-1-butanol with iodine.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The choice of reagents and reaction conditions is optimized to minimize by-products and maximize efficiency.
化学反应分析
Types of Reactions:
Oxidation: 3-Iodo-3-methyl-1-butanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of this compound can lead to the formation of 3-methyl-1-butanol. This can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The iodine atom in this compound can be substituted with other nucleophiles. For example, reacting with sodium azide (NaN3) can yield 3-azido-3-methyl-1-butanol.
Elimination: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Sodium iodide (NaI), sodium azide (NaN3)
Elimination: Strong bases such as potassium hydroxide (KOH)
Major Products:
Oxidation: Corresponding aldehydes or ketones
Reduction: 3-Methyl-1-butanol
Substitution: 3-Azido-3-methyl-1-butanol
Elimination: Alkenes
科学研究应用
Chemistry: 3-Iodo-3-methyl-1-butanol is used as an intermediate in organic synthesis. Its unique structure makes it a valuable building block for the synthesis of more complex molecules.
Biology and Medicine: In biological research, this compound can be used to study the effects of halogenated alcohols on biological systems. It may also serve as a precursor for the synthesis of bioactive compounds.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用机制
The mechanism of action of 3-Iodo-3-methyl-1-butanol depends on the specific reactions it undergoes. In general, the iodine atom in the molecule can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles. The hydroxyl group (-OH) can also participate in oxidation and reduction reactions, leading to the formation of various products. The molecular targets and pathways involved in these reactions depend on the specific conditions and reagents used .
相似化合物的比较
3-Methyl-1-butanol: A primary alcohol with a similar structure but without the iodine atom.
3-Chloro-3-methyl-1-butanol: A halogenated alcohol similar to 3-Iodo-3-methyl-1-butanol but with a chlorine atom instead of iodine.
Isoamyl alcohol (3-Methyl-1-butanol): An isomer of this compound with a different halogen atom.
Uniqueness: this compound is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its analogs. The larger atomic size and higher reactivity of iodine compared to chlorine or bromine make this compound a valuable compound in synthetic chemistry .
属性
分子式 |
C5H11IO |
|---|---|
分子量 |
214.04 g/mol |
IUPAC 名称 |
3-iodo-3-methylbutan-1-ol |
InChI |
InChI=1S/C5H11IO/c1-5(2,6)3-4-7/h7H,3-4H2,1-2H3 |
InChI 键 |
FYHVUJFZRFUYDJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CCO)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B11717777.png)

![(3aS,6aS)-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid](/img/structure/B11717792.png)
![[(3-Chloro-2-fluorophenyl)methyl]hydrazine hydrochloride](/img/structure/B11717806.png)
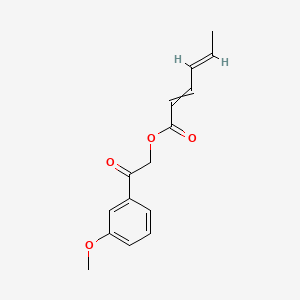
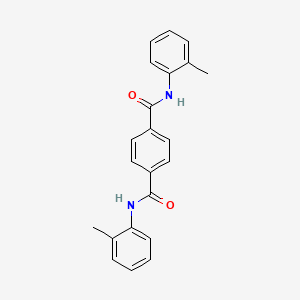
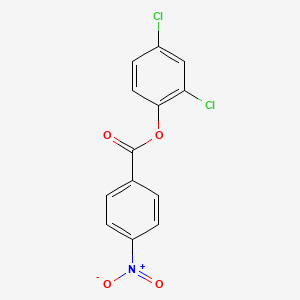
![3,3-Dimethyl-7-oxo-6-[(phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B11717834.png)

![5-{3,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-methyl-1H-pyrazole](/img/structure/B11717850.png)
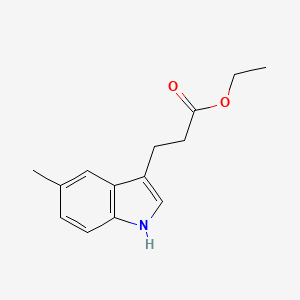

![2,2'-(1,2,4-thiadiazole-3,5-diyldisulfanediyl)bis[N-(3-chlorophenyl)acetamide]](/img/structure/B11717882.png)
![3-Benzyl-3,6-diazabicyclo[3.1.1]heptan-2-one](/img/structure/B11717893.png)
